5-Cyano-3-fluoropicolinic acid
Overview
Description
5-Cyano-3-fluoropicolinic acid is a versatile small molecule scaffold used in various research and industrial applications. It is a derivative of picolinic acid, characterized by the presence of a cyano group at the 5-position and a fluorine atom at the 3-position of the pyridine ring. The molecular formula of this compound is C7H3FN2O2, and it has a molecular weight of 166.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 5-Cyano-3-fluoropicolinic acid involves the reaction of 5-cyano-3-fluoro-pyridine-2-carboxylic acid with oxalyl chloride in the presence of dimethylformamide and acetonitrile. The reaction is typically carried out at room temperature for about 10 minutes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-3-fluoropicolinic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the cyano group to a carboxylic acid.
Reduction: Reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 5-Carboxy-3-fluoropicolinic acid.
Reduction: 5-Amino-3-fluoropicolinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyano-3-fluoropicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Cyano-3-fluoropicolinic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of viral entry by compromising viral membrane integrity and interfering with cellular endocytosis .
Comparison with Similar Compounds
Similar Compounds
5-Fluoropicolinic acid: Similar structure but lacks the cyano group.
3-Cyano-5-fluoropicolinic acid: Similar structure but with different positioning of the cyano and fluorine groups.
Uniqueness
5-Cyano-3-fluoropicolinic acid is unique due to the specific positioning of the cyano and fluorine groups on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
5-cyano-3-fluoropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-5-1-4(2-9)3-10-6(5)7(11)12/h1,3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSFTCXJXGULGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1200498-46-9 | |
Record name | 5-CYANO-3-FLUOROPYRIDINE-2-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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